3-Amino-6-methoxypyridazine chemical properties and structure
3-Amino-6-methoxypyridazine chemical properties and structure
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-Amino-6-methoxypyridazine, tailored for researchers, scientists, and professionals in drug development.
Introduction
3-Amino-6-methoxypyridazine is a heterocyclic organic compound featuring a pyridazine ring substituted with an amino group at the 3-position and a methoxy group at the 6-position.[1] This structure consists of a six-membered aromatic ring with two adjacent nitrogen atoms, which gives the compound distinct electronic and chemical properties.[1] The presence of both an electron-donating amino group and a methoxy group modifies its reactivity and utility.[1] It is a significant intermediate in the synthesis of various pharmaceuticals, agrochemicals, and functional materials.[1][2] Derivatives of this compound have been investigated for a range of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2]
Chemical Structure and Identification
The structural and identifying information for 3-Amino-6-methoxypyridazine is summarized below.
| Identifier | Value |
| IUPAC Name | 6-methoxypyridazin-3-amine[2][3][4] |
| CAS Number | 7252-84-8[2][3][4][5][6][7][8] |
| Molecular Formula | C₅H₇N₃O[2][5][7][8][9][10] |
| SMILES | COC1=NN=C(C=C1)N[2][3] |
| InChI | InChI=1S/C5H7N3O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7)[2][3] |
| InChIKey | YPWBPONDYDVMLX-UHFFFAOYSA-N[2][3] |
Physicochemical Properties
The key physicochemical properties of 3-Amino-6-methoxypyridazine are presented in the table below. The compound is a white to off-white solid.[10] It shows moderate solubility in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide, but its aqueous solubility is limited.[1]
| Property | Value |
| Molecular Weight | 125.13 g/mol [2][3][5][7][8] |
| Melting Point | 108-109 °C[1][10] or 103-105 °C[5][6] |
| Boiling Point (Predicted) | 353.5 ± 22.0 °C at 760 mmHg[1][10] |
| Density (Predicted) | 1.224 g/cm³[1][10] |
| pKa (Predicted) | 5.84 ± 0.10[10] |
| XLogP3 | -0.4[3] |
| Topological Polar Surface Area | 61 Ų[3] |
Spectroscopic Data
Characterization of 3-Amino-6-methoxypyridazine is typically confirmed using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.[1]
-
¹H NMR (CDCl₃): δ 6.81 (m, 2H), 4.62 (br s, 2H), 4.00 (s, 3H)[5]
Experimental Protocols
Synthesis of 3-Amino-6-methoxypyridazine from 3-Amino-6-chloropyridazine [5][6]
This protocol describes a common method for synthesizing the title compound via nucleophilic substitution.
Materials:
-
3-Amino-6-chloropyridazine (3.40 g, 0.026 mol)
-
Sodium metal (0.61 g, 0.027 mol)
-
Anhydrous Methanol (50 ml)
-
Petroleum ether-chloroform solution (60:40)
-
Activated charcoal
-
Carius tube and furnace
Procedure:
-
A solution of sodium methoxide in methanol is prepared by carefully dissolving 0.61 g of clean sodium metal in 50 ml of anhydrous methanol.
-
3.40 g of 3-amino-6-chloropyridazine is placed in a Carius tube with the freshly prepared sodium methoxide solution.
-
The Carius tube is sealed and heated in a Carius furnace at 160 °C for 20-24 hours.[5]
-
After heating, the tube is allowed to cool to room temperature before being carefully opened.
-
The contents are removed, and the resulting light brown solid is filtered off.
-
The filtrate is concentrated by evaporating it to dryness at room temperature using an air jet.
-
The resulting orange-brown crystalline solid is dissolved in a 60:40 petroleum ether-chloroform solution.
-
The solution is treated with activated charcoal to decolorize it and then filtered.
-
The filtrate is concentrated to yield the product, which can be further purified by recrystallization from n-amyl chloride to obtain a white, crystalline solid of 3-amino-6-methoxypyridazine.[5][6] The reported yield for a similar reaction was 85.7%.[5]
Logical Workflow
The following diagram illustrates the logical relationship between the identification, synthesis, characterization, and application of 3-Amino-6-methoxypyridazine.
Caption: Logical workflow for 3-Amino-6-methoxypyridazine.
Applications and Research Interest
3-Amino-6-methoxypyridazine is a valuable building block in medicinal chemistry and organic synthesis.[1] Its primary applications are in the development of bioactive molecules and functional materials.[1]
-
Pharmaceuticals: It is a crucial intermediate in the synthesis of various pharmacologically active compounds, including kinase inhibitors and antimicrobial agents.[1][2] Notably, it is a key intermediate in the preparation of Relugolix, a drug used to treat conditions like endometriosis and prostate cancer.[6]
-
Agrochemicals: Pyridazine derivatives with amino and methoxy groups have been explored as potential herbicides and fungicides in agricultural research.[1] The methoxy group can improve properties like membrane permeability and metabolic stability.[1]
-
Materials Science: The compound is also utilized in the design of organic semiconductors and fluorescent probes, where its heterocyclic ring and electron-rich substituents contribute to desirable photophysical properties.[1]
Safety Information
3-Amino-6-methoxypyridazine is associated with several hazard classifications. It should be handled with appropriate laboratory precautions to minimize exposure.[1]
-
GHS Hazard Statements:
-
Precautionary Statements: Recommended precautions include avoiding breathing dust, washing skin thoroughly after handling, using only in well-ventilated areas, and wearing protective gloves, clothing, and eye protection.[11] In case of contact or inhalation, specific first-aid measures should be followed, and medical attention may be required.[11] Storage should be in a well-ventilated, locked place with the container tightly closed.[11]
References
- 1. CAS # 7252-84-8, 3-Amino-6-methoxypyridazine, NSC 73703, (6-Methoxypyridazin-3-yl)amine, 6-Methoxypyridazin-3-amine, 3-Methoxy-6-aminopyridazine, 6-Amino-3-methoxypyridazine - chemBlink [chemblink.com]
- 2. smolecule.com [smolecule.com]
- 3. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-6-methoxypyridazine 95% | CAS: 7252-84-8 | AChemBlock [achemblock.com]
- 5. 3-AMINO-6-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 6. 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. scbt.com [scbt.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 7252-84-8 CAS MSDS (3-AMINO-6-METHOXYPYRIDAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
